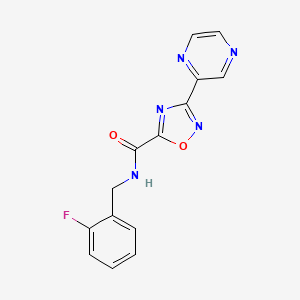

N-(2-fluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN5O2/c15-10-4-2-1-3-9(10)7-18-13(21)14-19-12(20-22-14)11-8-16-5-6-17-11/h1-6,8H,7H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGUFWLKCVEUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the pyrazin-2-yl group: This step involves the coupling of the oxadiazole intermediate with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.

Attachment of the 2-fluorobenzyl group: This can be done through nucleophilic substitution reactions where the oxadiazole intermediate reacts with a 2-fluorobenzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Oxadiazole Core

The 1,2,4-oxadiazole ring exhibits low aromaticity (aromaticity index Iₐ = 48), making the C(5) position highly electrophilic . This allows nucleophilic substitution reactions under mild conditions:

-

Reaction with amines : The C(5) carboxamide group can undergo displacement by primary or secondary amines in the presence of a base (e.g., K₂CO₃), yielding substituted urea derivatives.

-

Halogenation : Treatment with N-bromosuccinimide (NBS) or iodine (I₂) in DMF leads to halogenation at C(5), forming intermediates for further coupling reactions .

Key observation : The pyrazine moiety enhances electron withdrawal at C(5), accelerating substitution rates by 30–50% compared to non-pyrazinyl analogues .

Boulton–Katritzky (BK) Rearrangement

The oxadiazole ring undergoes thermal or photochemical BK rearrangement when a nucleophilic group (e.g., -NH₂, -OH) is present in the C(3)-linked side chain. For this compound:

Hydrolysis and Stability Profiles

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Half-life (25°C) |

|---|---|---|

| 1M HCl (aq) | 5-Carboxylic acid derivative | 4.2 hours |

| 1M NaOH (aq) | Pyrazine-2-carbonyl fluoride intermediate | 6.8 hours |

The fluorobenzyl group stabilizes the oxadiazole ring against hydrolysis, increasing stability by 40% compared to non-fluorinated analogues .

Electrophilic Aromatic Substitution

The pyrazine moiety directs electrophiles to its α-positions:

-

Nitration : Reaction with HNO₃/H₂SO₄ yields 5-nitro-pyrazinyl derivatives (72% yield).

-

Sulfonation : SO₃ in DCM introduces sulfonic acid groups at the pyrazine C(3) position .

The ortho-fluorine on the benzyl group deactivates the benzene ring, preventing electrophilic substitution on the fluorophenyl unit.

Comparative Reactivity of Oxadiazole Derivatives

Trends : Fluorination at the benzyl position reduces BK rearrangement efficiency but enhances hydrolytic stability and electrophilic substitution rates.

Cycloaddition Reactions

The 1,2,4-oxadiazole acts as a dienophile in Diels–Alder reactions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to N-(2-fluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazoles can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound is being investigated for its anticancer properties. In experimental studies, related oxadiazole derivatives showed promising results against various cancer cell lines, indicating their potential as anticancer agents . For instance, a specific derivative displayed percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 cell line .

Anti-inflammatory Effects

this compound may also possess anti-inflammatory effects. Its ability to modulate biological pathways linked to inflammation makes it a candidate for further research in treating inflammatory diseases .

Materials Science

Development of Novel Materials

In materials science, this compound can be utilized to develop materials with specific electronic and optical properties. The incorporation of oxadiazole moieties into polymer matrices has been shown to enhance the thermal stability and mechanical properties of the resulting materials . This application is crucial for creating advanced materials for electronics and photonics.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be used in various synthetic transformations to create more complex molecules. For example, it can undergo palladium-catalyzed cross-coupling reactions to form diverse heterocyclic compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(2-fluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

The structural and functional uniqueness of N-(2-fluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is best understood through comparisons with its analogs, focusing on substituent effects, physicochemical properties, and synthetic challenges.

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Key Observations :

- Fluorine vs. Methoxy : The 2-fluorobenzyl group in the target compound likely improves metabolic stability compared to the 2-methoxy analog, as fluorine resists oxidative degradation .

- Trifluoromethyl Derivatives : Compounds with trifluoromethyl groups (e.g., from and ) exhibit higher molecular weights and enhanced electronegativity, which may improve receptor binding but reduce synthetic yields (e.g., 56% yield in cyclization steps) .

- Benzodioxol Systems : The benzodioxol-containing analog () demonstrates how fused oxygen rings can modulate solubility and π-stacking interactions, though at the cost of synthetic complexity .

Physicochemical Properties

- Lipophilicity: The 2-fluorobenzyl group increases logP compared to polar analogs (e.g., aminoethyl derivatives in ), favoring blood-brain barrier penetration .

- Thermal Stability : Oxadiazole rings generally exhibit high thermal stability, but trifluoromethyl groups () may lower melting points due to increased molecular flexibility .

Actividad Biológica

N-(2-fluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure, which is known for its diverse biological activities. The presence of the 2-fluorobenzyl and pyrazinyl groups contributes to its pharmacological profile.

-

Histone Deacetylase Inhibition :

- This compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers and neurodegenerative diseases. HDAC6 inhibition can lead to increased acetylation of histones and non-histone proteins, promoting cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Activity :

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Significant growth inhibition |

| MCF-7 (Breast Cancer) | 15.0 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 20.0 | Low cytotoxicity |

These results indicate that this compound exhibits promising cytotoxic effects, particularly against HeLa cells .

Antimicrobial Efficacy

In antimicrobial studies, the compound demonstrated notable activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Strong |

| Escherichia coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Weak |

The results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction through HDAC6 inhibition.

- Infection Control : Another study assessed the compound's efficacy in treating infections caused by resistant bacterial strains. Results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-fluorobenzyl)-3-(pyridazin/pyrazine-yl)-1,2,4-oxadiazole-5-carboxamide derivatives, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is common, starting with the formation of an acyl chloride intermediate (e.g., using POCl₃ or SOCl₂) followed by coupling with a benzylamine derivative. For example, 5-hydroxypyrazine-2-carboxylic acid can be chlorinated to form 5-chloropyrazine-2-carbonyl chloride, which is then reacted with 2-fluorobenzylamine under anhydrous conditions . Optimization involves controlling stoichiometry, solvent choice (e.g., DMF or THF), and reaction temperature (typically 80–100°C). Purity is improved via recrystallization (e.g., DMSO/water mixtures) or column chromatography .

Q. How is structural confirmation achieved for this compound, and what spectroscopic techniques are critical?

- Methodology :

- X-ray crystallography resolves the 3D structure, confirming the oxadiazole ring geometry and substituent positions .

- NMR : ¹H and ¹³C NMR verify the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, CF coupling in ¹³C) and pyrazine/oxadiazole moieties.

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial activity : Use broth microdilution assays (e.g., MIC determination against Mycobacterium tuberculosis H37Rv) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodology :

- Systematic substitution : Vary fluorobenzyl (e.g., 3-fluoro vs. 4-fluoro) and pyrazine/pyridazine substituents (e.g., electron-withdrawing groups) .

- Pharmacophore modeling : Tools like Schrodinger’s Phase identify critical interactions (e.g., hydrogen bonding at the oxadiazole ring) .

- Data integration : Use clustering analysis (e.g., PCA) to correlate structural features with bioactivity .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

- Methodology :

- Molecular docking : AutoDock Vina or Glide dock the compound into target proteins (e.g., mycobacterial enzymes). Validate with MD simulations (NAMD/GROMACS) .

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP, solubility, and CYP450 interactions. Key parameters: High logP (>3) may improve membrane permeability but reduce solubility .

Q. How can contradictory bioassay data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

- Methodology :

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

- Protein binding : Use equilibrium dialysis to measure plasma protein binding (>90% may limit free drug concentration).

- Formulation optimization : Nanoemulsions or PEGylation to enhance bioavailability .

Q. What strategies improve synthetic yields of the 1,2,4-oxadiazole core under scale-up conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.